benzyl 5-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Benzyl 5-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a benzyl group attached to the nitrogen at position 1, a methyl group at position 5, and a carboxylate group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring, followed by esterification with a suitable carboxylic acid derivative. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acids, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
Benzyl 5-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory, analgesic, and anticancer properties.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of benzyl 5-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the benzyl and methyl groups can influence its binding affinity and selectivity. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl 1H-pyrazole-3-carboxylate: Lacks the methyl group at position 5, which can affect its chemical reactivity and biological activity.
Methyl 5-methyl-1H-pyrazole-3-carboxylate: Lacks the benzyl group, which can influence its solubility and binding properties.
Ethyl 5-methyl-1H-pyrazole-3-carboxylate: Similar to the methyl derivative but with an ethyl group, affecting its physical and chemical properties.
Uniqueness
Benzyl 5-methyl-1H-pyrazole-3-carboxylate is unique due to the combination of the benzyl and methyl groups, which can enhance its stability, solubility, and biological activity. The presence of these groups can also influence its reactivity in chemical transformations, making it a versatile compound for various applications.
Properties
IUPAC Name |
benzyl 5-methyl-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-11(14-13-9)12(15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYPJUKJSXBYIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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